molecular formula C26H14BrClFNO5 B11623907 3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11623907
M. Wt: 554.7 g/mol
InChI Key: RYUYFHOCUDDHFI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-c]pyrrole core, followed by the introduction of the bromophenyl and chlorofluorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its spiro structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H14BrClFNO5

Molecular Weight

554.7 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H14BrClFNO5/c27-13-7-5-12(6-8-13)21-19-20(25(34)30(24(19)33)14-9-10-18(29)17(28)11-14)26(35-21)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H

InChI Key

RYUYFHOCUDDHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)C6=CC(=C(C=C6)F)Cl

Origin of Product

United States

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